3-(2-(N-(Ethoxycarbonyl)acetamido)ethyl)-5-methoxy-1H-indole-1-carboxylic Acid Ethyl Ester
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Overview
Description
3-(2-(N-(Ethoxycarbonyl)acetamido)ethyl)-5-methoxy-1H-indole-1-carboxylic Acid Ethyl Ester is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(N-(Ethoxycarbonyl)acetamido)ethyl)-5-methoxy-1H-indole-1-carboxylic Acid Ethyl Ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.
Formation of the Amide Linkage: The amide linkage can be formed by reacting the indole derivative with ethyl chloroformate and an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Hydroxylated indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(2-(N-(Ethoxycarbonyl)acetamido)ethyl)-5-methoxy-1H-indole-1-carboxylic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2-(N-(Ethoxycarbonyl)acetamido)ethyl)-5-methoxy-1H-indole-1-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
5-Methoxyindole-3-acetic acid: Another indole derivative with a methoxy group at the 5-position.
N-(Ethoxycarbonyl)indole derivatives: Compounds with similar functional groups but different substitution patterns on the indole ring.
Uniqueness
3-(2-(N-(Ethoxycarbonyl)acetamido)ethyl)-5-methoxy-1H-indole-1-carboxylic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N2O6 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 3-[2-[acetyl(ethoxycarbonyl)amino]ethyl]-5-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C19H24N2O6/c1-5-26-18(23)20(13(3)22)10-9-14-12-21(19(24)27-6-2)17-8-7-15(25-4)11-16(14)17/h7-8,11-12H,5-6,9-10H2,1-4H3 |
InChI Key |
XXWHZYCQGJTGLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCN(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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